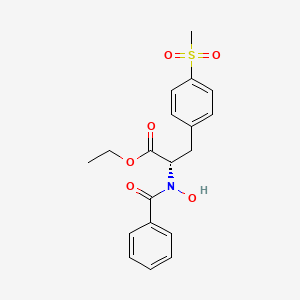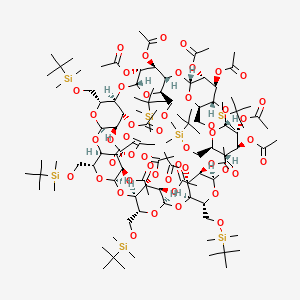![molecular formula C16H19FN4O3 B1141115 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide CAS No. 1189508-85-7](/img/structure/B1141115.png)
2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of water-mediated synthesis methods for constructing complex pyrimidine derivatives. Such synthesis typically employs three-component reactions, combining malonamide, aldehyde, and malononitrile in the presence of a base at room temperature. These methods are advantageous for their mild reaction conditions and the ability to introduce various functional groups into the pyrimidine core, enabling the exploration of a wide range of biological activities (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives reveal significant insights into their potential interactions with biological targets. Crystallographic studies show that these compounds can exhibit planar configurations and are capable of forming hydrogen-bonded networks, which are crucial for their biological activities. The arrangement and electronic structure of the pyrimidine ring, along with substituents like fluorophenyl groups, play a vital role in determining their binding affinity and specificity towards biological receptors (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are pivotal for tailoring the chemical properties of these compounds to enhance their biological efficacy. For instance, methylation reactions at specific positions on the pyrimidine ring can significantly impact their analgesic properties, highlighting the importance of chemical modifications in drug development processes (Ukrainets et al., 2015).
Scientific Research Applications
Synthetic Methodologies and Chemical Modifications
Research efforts have been directed toward synthesizing and modifying pyrimidine derivatives to optimize biological properties and explore their potential applications. For example, the modification of pyridine and pyrimidine moieties in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored to enhance their analgesic properties. This includes strategies such as methylation at specific positions on the pyrimidine ring to increase biological activity, particularly for derivatives with para-substituted groups, indicating the importance of structural modifications for achieving desired pharmacological effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activity and Anticancer Research
Studies have also focused on the synthesis of pyrimidine derivatives for potential anticancer applications. For instance, compounds synthesized through water-mediated reactions involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile were investigated for their non-linear optical (NLO) properties and molecular docking analyses. Such studies highlight the relevance of pyrimidine derivatives in inhibiting tubulin polymerization, which is crucial for anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Chemical Properties and Interactions
The structural analysis of pyrimidine derivatives, such as the study on methyl 2-[2-(benzyloxycarbonyl)aminopropan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, reveals intricate details about their chemical properties, including hydrogen bonding patterns and molecular conformations. These insights are valuable for understanding the interactions that govern the compound's behavior in biological systems and its potential utility in drug design (Shang, Tao, Ha, & Yu, 2012).
properties
IUPAC Name |
2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZTHZLYFFVIJ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

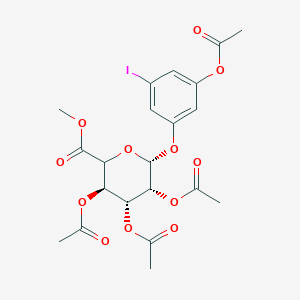
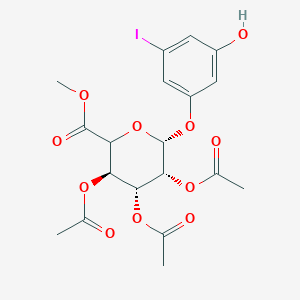


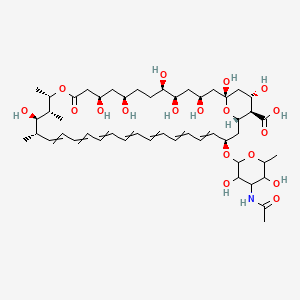
![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
